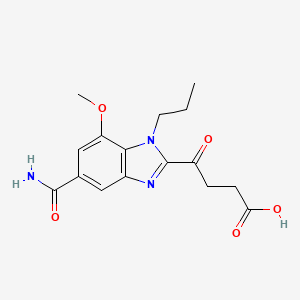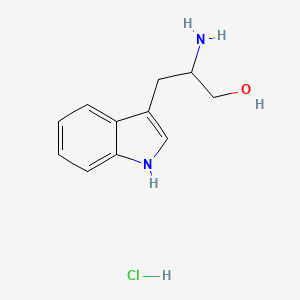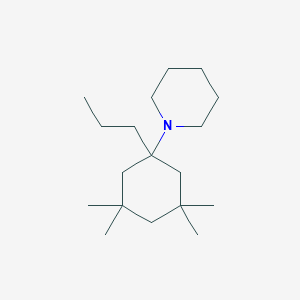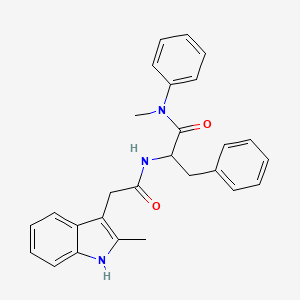![molecular formula C20H16N2O2 B12514730 2-(4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole](/img/structure/B12514730.png)
2-(4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole is a complex organic compound characterized by its unique indeno-oxazole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of indeno derivatives with oxazole-forming reagents under an inert atmosphere and at elevated temperatures . The reaction conditions often require the use of catalysts to facilitate the cyclization process and achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for efficiency, yield, and safety, incorporating advanced techniques such as automated control systems and real-time monitoring to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-(4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or toluene .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
2-(4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)acetonitrile
- 2,6-Bis(3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazolin-2-yl pyridine
Uniqueness
2-(4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole is unique due to its specific indeno-oxazole structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .
Properties
Molecular Formula |
C20H16N2O2 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-(4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole |
InChI |
InChI=1S/C20H16N2O2/c1-3-7-13-11(5-1)9-15-17(13)21-19(23-15)20-22-18-14-8-4-2-6-12(14)10-16(18)24-20/h1-8,15-18H,9-10H2 |
InChI Key |
SBYJTMJEUZSVQN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C3=CC=CC=C31)N=C(O2)C4=NC5C(O4)CC6=CC=CC=C56 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(4-tert-Butylphenyl)-2-phenylethenyl]benzaldehyde](/img/structure/B12514656.png)

![3-{5-[(2-Ethoxynaphthalen-1-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B12514668.png)
![Benzaldehyde, 4-[(2-chloro-6-fluorophenyl)methoxy]-2-methoxy-](/img/structure/B12514673.png)
![Formamide, N-[3-[5-[(3S)-3-(formylamino)butyl]-2-pyridinyl]propyl]-](/img/structure/B12514674.png)

![2H-Indol-2-one, 3-[[2-(ethenyloxy)ethyl]imino]-1,3-dihydro-, (3E)-](/img/structure/B12514682.png)
![2-Propen-1-one, 3-phenyl-1-[3-(trifluoromethyl)phenyl]-](/img/structure/B12514686.png)
![2-{[(2-{[(2-Hydroxyphenyl)methylidene]amino}-1,2-diphenylethyl)imino]methyl}phenol](/img/structure/B12514690.png)

![1-(Chloromethyl)-3-(4-fluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B12514709.png)
![Imidazo[1,2-a]pyrazin-2-amine hydrobromide](/img/structure/B12514711.png)

